N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide typically involves the acylation of dopamine with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: To improve efficiency and yield
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-[2-(3,4-dihydroxyphenyl)ethyl]octylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and neurotransmission.
Medicine: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.
Industry: Used in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide involves its interaction with dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to effects such as neuroprotection and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dihydroxyphenyl)ethyl]decanamide
- N-[2-(3,4-Dihydroxyphenyl)ethyl]hexanamide
- N-[2-(3,4-Dihydroxyphenyl)ethyl]butanamide
Uniqueness
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide is unique due to its specific chain length, which influences its lipophilicity and ability to cross biological membranes. This property makes it particularly effective in interacting with cellular components and exerting its biological effects .
Biological Activity
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide, also known as CGP3466B, is a compound of significant interest due to its biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H23N1O3
- Molecular Weight : 263.35 g/mol
CGP3466B functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and reduced transcriptional activity. By inhibiting HDACs, CGP3466B promotes a more relaxed chromatin state, enhancing gene expression associated with cell differentiation and apoptosis.
Biological Activities
- HDAC Inhibition : CGP3466B has been shown to selectively inhibit HDAC activity, which can lead to:
- Neuroprotective Effects : Research indicates that CGP3466B may offer neuroprotective benefits in models of neurodegeneration:
- Antiproliferative Effects : In various cancer cell lines, CGP3466B exhibits antiproliferative properties:
Table 1: Summary of Key Research Findings on CGP3466B
Detailed Research Insights
- In a study examining the effects of CGP3466B on head and neck cancer cell lines, it was found that the compound not only inhibited HDAC activity but also enhanced the efficacy of gefitinib, a common treatment for this type of cancer. The combination led to a significant reduction in cell viability compared to either treatment alone .
- Another investigation highlighted CGP3466B's ability to modulate gene expression related to inflammation and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Huntington's disease .
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-16(20)17-11-10-13-8-9-14(18)15(19)12-13/h8-9,12,18-19H,2-7,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVMTGNRVNIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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